molecular formula C13H18O3 B14203411 1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene CAS No. 831170-89-9

1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene

Cat. No.: B14203411
CAS No.: 831170-89-9
M. Wt: 222.28 g/mol
InChI Key: LKOUXYWHMJYAED-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene: is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a pentenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the etherification of 1,3-dimethoxybenzene with a suitable pentenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pentenyl group can be reduced to a pentyl group using hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are used under reflux conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding pentyl derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pentenyl groups can influence its binding affinity and specificity, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the pentenyl ether group, making it less versatile in certain applications.

    1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a pentenyl group, leading to different chemical properties.

Uniqueness

1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene is unique due to the presence of both methoxy and pentenyl ether groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

831170-89-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1,3-dimethoxy-5-pent-1-en-3-yloxybenzene

InChI

InChI=1S/C13H18O3/c1-5-10(6-2)16-13-8-11(14-3)7-12(9-13)15-4/h5,7-10H,1,6H2,2-4H3

InChI Key

LKOUXYWHMJYAED-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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